molecular formula C21H29NO2 B5753002 N-2-adamantyl-3-isobutoxybenzamide

N-2-adamantyl-3-isobutoxybenzamide

Cat. No. B5753002
M. Wt: 327.5 g/mol
InChI Key: CRANKYFWKSGYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-3-isobutoxybenzamide, also known as AIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AIBA is a derivative of benzamide and is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.

Mechanism of Action

N-2-adamantyl-3-isobutoxybenzamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. By binding to the GABA receptor, N-2-adamantyl-3-isobutoxybenzamide enhances the inhibitory effects of GABA, leading to decreased neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects:
N-2-adamantyl-3-isobutoxybenzamide has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-2-adamantyl-3-isobutoxybenzamide has been investigated for its effects on neurotransmitter systems, including dopamine and acetylcholine, and has been shown to modulate their activity.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-3-isobutoxybenzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has been extensively studied for its pharmacological properties and has been shown to exhibit consistent effects across different animal models. However, N-2-adamantyl-3-isobutoxybenzamide has some limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for research on N-2-adamantyl-3-isobutoxybenzamide. One potential area of investigation is its use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. N-2-adamantyl-3-isobutoxybenzamide's ability to modulate neurotransmitter systems makes it a promising candidate for the treatment of these disorders. Another area of research is the development of more potent and selective positive allosteric modulators of the GABA receptor, which could lead to the development of more effective anticonvulsant drugs. Additionally, the development of new formulations of N-2-adamantyl-3-isobutoxybenzamide with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion:
In conclusion, N-2-adamantyl-3-isobutoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neurological disorders. N-2-adamantyl-3-isobutoxybenzamide's mechanism of action involves its interaction with the GABA receptor, leading to enhanced inhibitory effects and reduced neuronal activity. While N-2-adamantyl-3-isobutoxybenzamide has several advantages for use in lab experiments, it also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for research on N-2-adamantyl-3-isobutoxybenzamide, including its use in the treatment of neurological disorders and the development of more potent and selective positive allosteric modulators of the GABA receptor.

Synthesis Methods

The synthesis of N-2-adamantyl-3-isobutoxybenzamide involves the reaction between 2-adamantanone and 3-isobutoxybenzoyl chloride in the presence of a base catalyst. The reaction leads to the formation of N-2-adamantyl-3-isobutoxybenzamide as a white crystalline solid with a melting point of 166-167°C. The purity of N-2-adamantyl-3-isobutoxybenzamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-2-adamantyl-3-isobutoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. N-2-adamantyl-3-isobutoxybenzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(2-adamantyl)-3-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-13(2)12-24-19-5-3-4-16(11-19)21(23)22-20-17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,13-15,17-18,20H,6-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRANKYFWKSGYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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